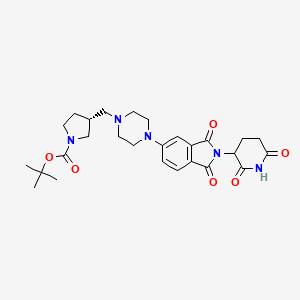
E3 Ligase Ligand-linker Conjugate 73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 73 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, which tag the target proteins for proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 73 involves the creation of a ligand that binds to the E3 ubiquitin ligase, coupled with a linker that connects this ligand to a target protein ligand. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques, often involving multiple steps of functional group transformations.
Linker Attachment: The linker is attached to the ligand through a series of reactions, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesizers, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 73 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of the ligand and linker.
Amide Bond Formation: Utilized in the conjugation process.
Click Chemistry: Employed for efficient and selective attachment of the linker.
Common Reagents and Conditions
Reagents: Primary amines, DIPEA, DMF, and other organic solvents.
Conditions: Elevated temperatures, inert atmosphere, and specific pH conditions.
Major Products
The major product of these reactions is the this compound, which is a key component in the formation of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 73 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 73 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and regulation .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligand-linker Conjugates: Similar in function but use a different E3 ligase.
von Hippel-Lindau Ligand-linker Conjugates: Another type of E3 ligase ligand-linker conjugate used in PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 73 is unique due to its specific binding affinity and selectivity for its target E3 ligase, making it a valuable tool in the development of PROTACs and targeted protein degradation strategies .
Properties
Molecular Formula |
C27H35N5O6 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-26(37)31-9-8-17(16-31)15-29-10-12-30(13-11-29)18-4-5-19-20(14-18)25(36)32(24(19)35)21-6-7-22(33)28-23(21)34/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,28,33,34)/t17-,21?/m1/s1 |
InChI Key |
UFWICOASIOWTOH-OQHSHRKDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















